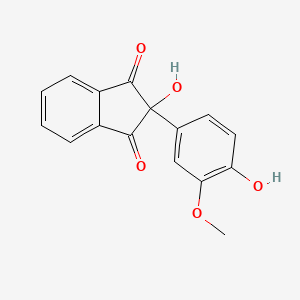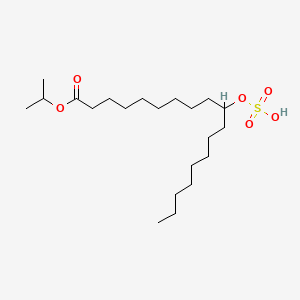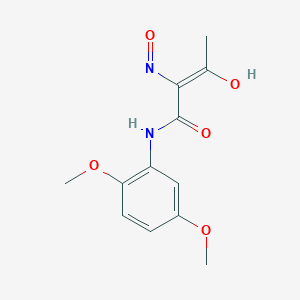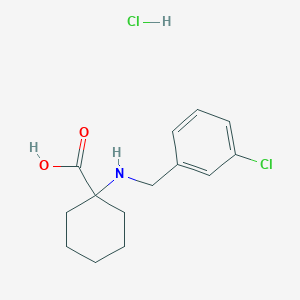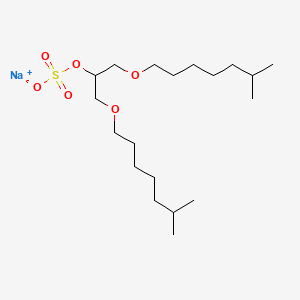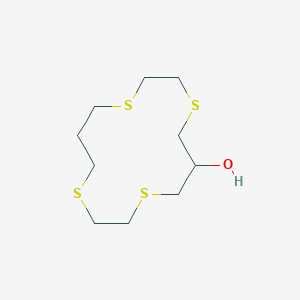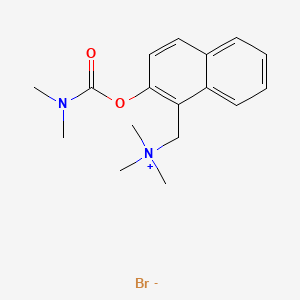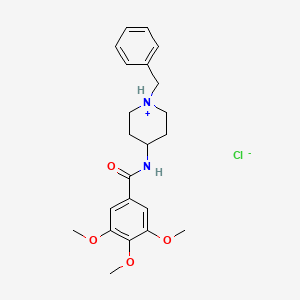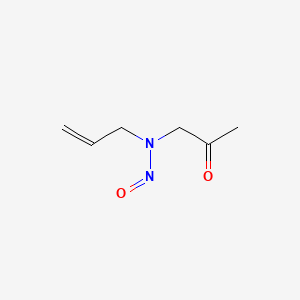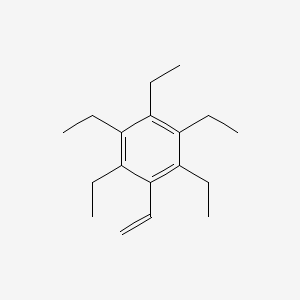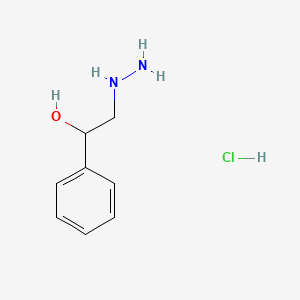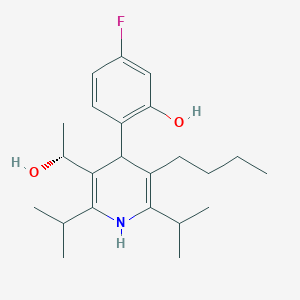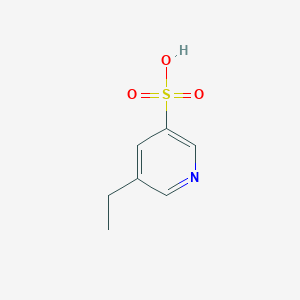
5-Ethylpyridine-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethylpyridine-3-sulfonic acid is an organic compound with the molecular formula C7H9NO3S. It is a derivative of pyridine, where the sulfonic acid group is attached to the third position of the pyridine ring, and an ethyl group is attached to the fifth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Ethylpyridine-3-sulfonic acid typically involves the sulfonation of 5-ethylpyridine. One common method includes the reaction of 5-ethylpyridine with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes, where 5-ethylpyridine is continuously fed into a reactor containing sulfur trioxide or chlorosulfonic acid. The reaction mixture is then quenched with water to yield the desired sulfonic acid derivative .
Chemical Reactions Analysis
Types of Reactions: 5-Ethylpyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfonamides.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted pyridines .
Scientific Research Applications
5-Ethylpyridine-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Ethylpyridine-3-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid group can form strong ionic interactions with positively charged amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the ethyl group can enhance the compound’s hydrophobic interactions with target molecules, increasing its binding affinity .
Comparison with Similar Compounds
Pyridine-3-sulfonic acid: Lacks the ethyl group, resulting in different chemical properties and reactivity.
5-Methylpyridine-3-sulfonic acid: Contains a methyl group instead of an ethyl group, leading to variations in hydrophobic interactions and binding affinity.
4-Ethylpyridine-3-sulfonic acid: The ethyl group is attached to the fourth position, altering the compound’s steric and electronic properties.
Uniqueness: 5-Ethylpyridine-3-sulfonic acid is unique due to the presence of both the ethyl and sulfonic acid groups, which confer distinct chemical reactivity and binding properties. This combination makes it a valuable compound in various applications, particularly in catalysis and enzyme inhibition studies .
Properties
CAS No. |
801144-33-2 |
|---|---|
Molecular Formula |
C7H9NO3S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
5-ethylpyridine-3-sulfonic acid |
InChI |
InChI=1S/C7H9NO3S/c1-2-6-3-7(5-8-4-6)12(9,10)11/h3-5H,2H2,1H3,(H,9,10,11) |
InChI Key |
ZVNOURKHCLTAJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CN=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


